molecular formula C26H21N3O4S B2629910 (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate CAS No. 469875-04-5

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate

Cat. No. B2629910
M. Wt: 471.53
InChI Key: SOLTZFYKIZUTEG-NBVRZTHBSA-N
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Description

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound , due to its structural complexity, has been a subject of interest in the synthesis and study of heterocyclic compounds. Its core structure, a tetrahydrobenzo[b]thiophene derivative, has been utilized in various chemical reactions to produce a wide range of heterocyclic compounds. These synthetic pathways often involve reactions with enaminonitriles, leading to the formation of amide derivatives, which are further reacted to yield phenyl hydrazone derivatives. These derivatives can undergo cyclization to produce pyridazine and pyridine derivatives, showcasing the compound's versatility in synthesizing fused heterocyclic compounds with potential antimicrobial activities (Mohareb, Al-Omran, & Ho, 2002).

Antitumor and Antimicrobial Applications

The structural motif of the compound has been explored for its potential in antitumor evaluations. Specifically, derivatives of the tetrahydrobenzo[b]thiophene, synthesized through interactions with ethyl cyanoacetate, have shown significant antitumor activities. These synthesized heterocyclic derivatives, which include thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have been tested for their antiproliferative activity against various human cancer cell lines, revealing high inhibitory effects (Shams, Mohareb, Helal, & Mahmoud, 2010). Additionally, the compound's derivatives have been synthesized and characterized, showing potential antimicrobial evaluation and docking studies, further indicating its applicability in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Structural Analysis and Characterization

Studies on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have revealed insights into their molecular conformations and modes of supramolecular aggregation. These investigations help in understanding the structural characteristics of such compounds, which are crucial for their potential applications in material science and pharmaceuticals (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

properties

IUPAC Name

[4-[(E)-3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c27-15-18(24(31)29-25-22(23(28)30)20-8-4-5-9-21(20)34-25)14-16-10-12-19(13-11-16)33-26(32)17-6-2-1-3-7-17/h1-3,6-7,10-14H,4-5,8-9H2,(H2,28,30)(H,29,31)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLTZFYKIZUTEG-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate

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